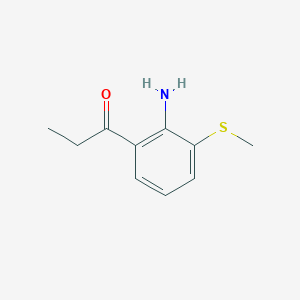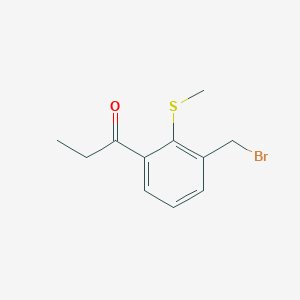
Methyltetrazine-amino-PEG12-CH2CH2COONHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG12-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates. This compound is widely used in bioconjugation and chemical labeling applications due to its versatility and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COONHS is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the NHS ester group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is functionalized with amino groups.
Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with an appropriate precursor.
NHS Ester Formation: The NHS ester group is formed by reacting the PEGylated compound with N-hydroxysuccinimide (NHS) and a coupling agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COONHS undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, amines, N-hydroxysuccinimide (NHS), coupling agents.
Conditions: Reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the functional groups.
Major Products
The major products formed from these reactions are stable bioconjugates, which are widely used in various scientific applications.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG12-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes
Mécanisme D'action
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COONHS involves the formation of stable covalent bonds between the methyltetrazine group and carboxylic acids or activated esters, and between the NHS ester group and amines. These reactions result in the formation of stable bioconjugates, which can be used for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-PEG12-amine: A similar compound with a methyltetrazine group and an amine group.
Methyltetrazine-O-PEG12-amine HCl salt: Another similar compound used for chemical labeling and bioconjugation
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2COONHS is unique due to its heterobifunctional nature, allowing it to react with both carboxylic acids and amines. This versatility makes it highly valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C42H66N6O17 |
|---|---|
Poids moléculaire |
927.0 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H66N6O17/c1-35-44-46-42(47-45-35)37-4-2-36(3-5-37)34-43-38(49)8-10-53-12-14-55-16-18-57-20-22-59-24-26-61-28-30-63-32-33-64-31-29-62-27-25-60-23-21-58-19-17-56-15-13-54-11-9-41(52)65-48-39(50)6-7-40(48)51/h2-5H,6-34H2,1H3,(H,43,49) |
Clé InChI |
SOSDQTDNLHNXHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



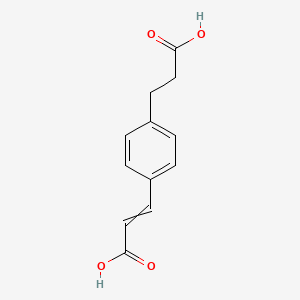
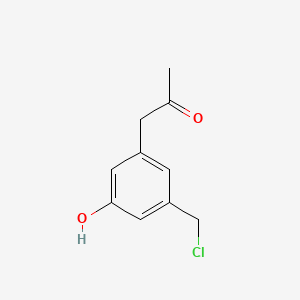
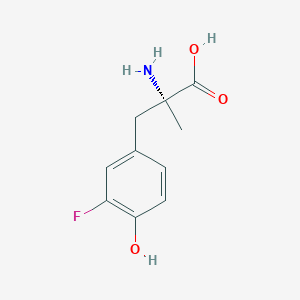
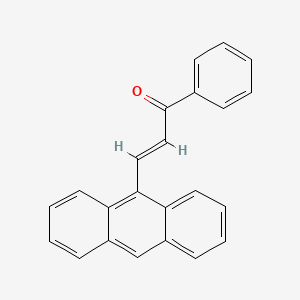
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)




